3-bromo-N-methoxy-N-methylpicolinamide
Overview
Description
3-bromo-N-methoxy-N-methylpicolinamide is a chemical compound with the molecular formula C8H9BrN2O2 . It has a molecular weight of 245.08 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2O2/c1-11(13-2)8(12)7-6(9)4-3-5-10-7/h3-5H,1-2H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Telescoping Process in Synthesis
The compound 5-bromo-2-methylamino-8-methoxyquinazoline, a crucial intermediate in drug discoveries, has been synthesized more efficiently. The process chemistry labs improved the synthesis route, reducing isolation processes from four to two and increasing the total yield by 18%, thereby accelerating the supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Asymmetric Syntheses of Hancock Alkaloids
The compound was part of a synthetic pathway for Hancock alkaloids, utilizing enantiopure lithium N-benzyl-N-(α-methyl-p-methoxybenzyl)amide for conjugate addition, followed by Buchwald-Hartwig coupling to form the tetrahydroquinoline ring. This process achieved the synthesis of several alkaloids, including (-)-cuspareine and (-)-galipinine, providing a foundation for further medicinal exploration (Davies et al., 2018).
Inhibition of Steroid 5alpha Reductases
The compound participated in a Negishi-type coupling reaction, leading to the creation of inhibitors of steroid 5alpha reductases. The inhibitory activity was found to depend on the structure of the heterocycle and the N,N-dialkylamide substituent size. This discovery is significant in the development of drugs targeting hormonal conditions (Baston, Palusczak, & Hartmann, 2000).
Cobalt-Catalyzed Cyclization for Isoquinolone Derivatives
The compound was used in the cyclization of substituted N-methoxy benzamides with alkynes, catalyzed by a cobalt complex, to produce isoquinolone derivatives. This process is compatible with various functional groups, showcasing the versatility of the compound in complex chemical reactions (Sivakumar, Vijeta, & Jeganmohan, 2016).
Synthesis of Bromophenols and Brominated Tetrahydroisoquinolines
Bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines have been isolated from the red alga Rhodomela confervoides. These compounds, including new brominated tyrosine derivatives and brominated 1,2,3,4-tetrahydroisoquinolines, were synthesized using the compound as a starting material. The research indicates a potential for developing novel therapeutic agents from marine resources (Ma et al., 2007).
Safety and Hazards
properties
IUPAC Name |
3-bromo-N-methoxy-N-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)7-6(9)4-3-5-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXGJIVYTZGDJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC=N1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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